molecular formula C11H16ClN3O B12919978 2-Chloro-N-hexylpyrimidine-5-carboxamide CAS No. 54127-85-4

2-Chloro-N-hexylpyrimidine-5-carboxamide

Cat. No.: B12919978
CAS No.: 54127-85-4
M. Wt: 241.72 g/mol
InChI Key: AYVCBWUBNKVPAF-UHFFFAOYSA-N
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Description

2-Chloro-N-hexylpyrimidine-5-carboxamide: is a chemical compound with the following structural formula:

Structure: ClC6H11C4H3N2O\text{Structure: } \text{Cl} - \text{C}_6\text{H}_{11} - \text{C}_4\text{H}_3\text{N}_2\text{O} Structure: Cl−C6​H11​−C4​H3​N2​O

It belongs to the class of pyrimidine derivatives and contains a chlorine atom, a hexyl group, and a carboxamide functional group. The compound’s systematic name is This compound .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-chloropyrimidine with hexylamine followed by carboxylation. The specific reaction conditions and reagents may vary, but this general approach yields the desired product.

Industrial Production: In industry, 2-Chloro-N-hexylpyrimidine-5-carboxamide is typically synthesized on a larger scale using optimized processes. These industrial methods often involve efficient catalysts and carefully controlled conditions to achieve high yields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives of the compound.

    Substitution: Substitution reactions can occur at the chlorine atom or the carboxamide group.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents.

    Reduction: Hydrogen gas (catalyzed by palladium on carbon or other suitable catalysts).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products: The major products formed during these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify all possible products.

Scientific Research Applications

2-Chloro-N-hexylpyrimidine-5-carboxamide: finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and reactivity.

    Biological Studies: It may serve as a probe to investigate biological pathways or molecular targets.

    Industry: The compound could have applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While there are no direct analogs of 2-Chloro-N-hexylpyrimidine-5-carboxamide , its unique combination of functional groups sets it apart. Similar compounds include other pyrimidine derivatives, but none share precisely the same structure.

Properties

CAS No.

54127-85-4

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

2-chloro-N-hexylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H16ClN3O/c1-2-3-4-5-6-13-10(16)9-7-14-11(12)15-8-9/h7-8H,2-6H2,1H3,(H,13,16)

InChI Key

AYVCBWUBNKVPAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CN=C(N=C1)Cl

Origin of Product

United States

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